Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate
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Description
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound with the molecular formula C13H9N2NaO4S and a molecular weight of 312.27633 . It is also known by its CAS number 1189723-86-1 .
Molecular Structure Analysis
The molecular structure of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate consists of a benzoxazole ring attached to a benzene ring via a sulfonate group . The benzoxazole ring contains a nitrogen and an oxygen atom, while the benzene ring contains an amino group .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate, have shown significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi . These compounds have also demonstrated antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Activity
Benzoxazole derivatives have been studied for their potential anticancer activity. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line . Some derivatives have shown promising results, indicating their potential use in cancer treatment .
Anti-inflammatory Effects
Benzoxazole derivatives have been associated with anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antioxidant Activity
These compounds have also been studied for their antioxidant activity . Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals.
Synthesis of New Biological Materials
Benzoxazole derivatives are used as intermediates in the synthesis of new biological materials . They are important in medicinal chemistry due to their wide spectrum of pharmacological activities .
Drug Discovery
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They offer a broad substrate scope and functionalization, which makes them valuable in the development of new chemical entities .
Industrial Applications
Benzoxazole derivatives are also important in industrial areas . They are used in the synthesis of various compounds under different reaction conditions and catalysts .
Research and Development
The synthesis of benzoxazole derivatives has seen a large upsurge in recent years . Researchers have developed a variety of well-organized synthetic methodologies for benzoxazole using different precursors and catalysts .
properties
IUPAC Name |
sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIAVLWXPGLPCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate |
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